molecular formula C9H10F3NS B046107 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine CAS No. 1005489-34-8

5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine

Cat. No. B046107
M. Wt: 221.24 g/mol
InChI Key: NGPCQVZAFDWNQL-UHFFFAOYSA-N
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Procedure details

Name
CSC(C)c1cnc(C(F)(F)F)c(C(=O)O)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][S:2][CH:3]([CH3:4])[c:5]1[cH:6][n:7][c:8]([C:14]([F:15])([F:16])[F:17])[c:9]([C:10]([OH:11])=[O:12])[cH:13]1.[Cu:18]>>[CH3:1][S:2][CH:3]([CH3:4])[c:5]1[cH:6][n:7][c:8]([C:14]([F:15])([F:16])[F:17])[cH:9][cH:13]1

Inputs

Step One
Name
CSC(C)c1cnc(C(F)(F)F)c(C(=O)O)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CSC(C)c1cnc(C(F)(F)F)c(C(=O)O)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Cu]

Outcomes

Product
Name
Type
product
Smiles
CSC(C)c1ccc(C(F)(F)F)nc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.